molecular formula C6H8O4 B2838339 3,5-Dimethyl-1,4-dioxane-2,6-dione CAS No. 828258-84-0

3,5-Dimethyl-1,4-dioxane-2,6-dione

Cat. No.: B2838339
CAS No.: 828258-84-0
M. Wt: 144.126
InChI Key: SVIAAUKJQZPUCA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,4-dioxane-2,6-dione is an organic compound with the molecular formula C6H8O4 It is a heterocyclic compound featuring a six-membered ring with two oxygen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The original synthesis of 3,5-Dimethyl-1,4-dioxane-2,6-dione involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid, or the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1,4-dioxane-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other functional groups.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,5-Dimethyl-1,4-dioxane-2,6-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,4-dioxane-2,6-dione involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound’s unique structure allows it to participate in various reaction pathways, targeting specific molecular sites and influencing the outcome of the reactions . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Dimethyl-1,4-dioxane-2,6-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chemical properties, such as its high acidity and ability to stabilize anions through resonance . These properties make it particularly valuable in organic synthesis and various industrial applications.

Properties

IUPAC Name

3,5-dimethyl-1,4-dioxane-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-5(7)10-6(8)4(2)9-3/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIAAUKJQZPUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(=O)C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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